molecular formula C8H7Br2NO3 B1462780 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene CAS No. 61827-59-6

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Cat. No. B1462780
CAS RN: 61827-59-6
M. Wt: 324.95 g/mol
InChI Key: KLZMIPVNKVRDIX-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, also known as Musk KS, is a chemical compound with the empirical formula C8H7Br2NO3 . It has several synonyms, including Benzene, 1,3-dibromo-2-methoxy-4-methyl-5-nitro-Bromorose, 1,3-Dibromo-2-methoxy-5-nitro-6-methylbenzene, 2,4-Dibromo-3-methoxy-6-nitrotoluene, 2,6-Dibromo-3-methyl-4-nitroanisole, and 6-Nitro-2,4-dibromo-3-methoxytoluene .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is characterized by the presence of bromine, methoxy, methyl, and nitro groups attached to a benzene ring . The exact positioning of these groups on the benzene ring can be determined by following the IUPAC nomenclature rules .

Scientific Research Applications

Reaction with Diazomethane

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, when treated with diazomethane, shows unconventional reactions. For instance, the treatment of a related compound, 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, with diazomethane produced not only the expected 1-methoxy derivative but also an isomer with a novel structure, namely (E)-3,6-dihydroxy-2-methyl-1,4-benzoquinone 4-methoxyimine N-oxide, as confirmed by X-ray analysis (Jones et al., 1977).

Structural Analysis

The structural characteristics of compounds similar to 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene have been examined in depth. For instance, in the structure of 2,4-Diiodo-3-nitroanisole, the dihedral angle between the benzene ring and the nitro group was analyzed, along with the positioning of the methyl group and aromatic π–π stacking in the crystal (Li et al., 2012).

Synthesis of Derivatives

The synthesis of derivatives from related compounds has been extensively studied. For example, the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde involved the reaction of 1,3-dinitro-5-trichloromethylbenzene with sodium methoxide, showing the complexity of reactions involving similar structures (Monk et al., 2003).

Comparison of Close Contacts and Intermolecular Energies

A structural and computational comparison of close contacts and related intermolecular energies in the structures of compounds like 1,3-dibromo-5-nitrobenzene revealed insights into the nonbonded close contacts observed between molecules. This study highlights the significance of the halogen atom size in determining the cohesive interactions between molecules in the crystal structure (Bosch et al., 2022).

Magnetic Resonance Spectroscopic Studies

Magnetic resonance spectroscopic studies, including 13C, 15N, and 17O NMR spectra, have been conducted on compounds such as 4-nitroanisole and its derivatives. These studies provide insights into the chemical shifts and resonance interactions significant for understanding the behavior of similar structures (Pandiarajan et al., 1994).

Electronic Spectra Analysis

The electronic spectra of nitrobenzenes containing two electron donor substituents have been reported. Such studies provide valuable information on the shifts in the position of wavelength bands in the spectra of compounds like 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene (Corbett, 1967).

Safety and Hazards

The IFRA Standard recommends that 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene should not be used as or in fragrance ingredients until additional data is available and considered sufficient to support its safe use . This recommendation is based on the presence of structural alerts and/or adverse data on the material itself or a structurally related material .

properties

IUPAC Name

1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO3/c1-4-5(9)3-6(11(12)13)8(14-2)7(4)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZMIPVNKVRDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674018
Record name 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

CAS RN

61827-59-6
Record name 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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